Thalidomide-NH-C6-NH2 TFA

PROTAC synthesis solubility optimization conjugation chemistry

Choose Thalidomide-NH-C6-NH2 TFA for its free amine, enabling direct conjugation without deprotection. Its TFA salt form ensures high DMSO solubility (~100 mg/mL) for efficient PROTAC assembly, while validated long-term stability (-20°C, 3 years) supports bulk purchasing for multi-year programs.

Molecular Formula C21H25F3N4O6
Molecular Weight 486.4 g/mol
Cat. No. B2565730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C6-NH2 TFA
Molecular FormulaC21H25F3N4O6
Molecular Weight486.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H24N4O4.C2HF3O2/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;3-2(4,5)1(6)7/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);(H,6,7)
InChIKeyVUTCFPKPHCMKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-NH-C6-NH2 TFA: E3 Ligase Ligand-Linker Conjugate for PROTAC Development and Targeted Protein Degradation


Thalidomide-NH-C6-NH2 TFA (CAS 2093386-51-5) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand with a six-carbon alkyl linker terminated by a primary amine . The compound serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues, where the thalidomide moiety recruits the CRBN E3 ubiquitin ligase and the terminal amine provides a reactive handle for conjugation to target-protein-binding warheads . As the trifluoroacetate (TFA) salt form, the compound exhibits a molecular formula of C21H25F3N4O6 and molecular weight of 486.44 g/mol . The compound is typically supplied as a light yellow to yellow solid powder with purity ≥98% and is soluble in DMSO .

Why Thalidomide-NH-C6-NH2 TFA Cannot Be Directly Substituted with Free Base or Alternative Salt Forms


In PROTAC and targeted protein degradation research, the selection of a specific salt form and linker chemistry directly impacts experimental reproducibility, synthetic efficiency, and physicochemical handling. While the free base (Thalidomide-NH-C6-NH2, CAS 2093386-50-4) and hydrochloride salt (CAS 2375194-37-7) share the same core cereblon-binding pharmacophore as the TFA salt, their aqueous solubility and stability profiles differ substantially . The TFA salt form typically demonstrates enhanced water solubility compared to the free base, which is critical for achieving consistent solution-phase conjugation reactions and reliable in vitro assay performance [1]. Furthermore, the NH-linked C6 alkyl linker present in this compound represents a specific connectivity that differs from the O-linked analogs (e.g., Thalidomide-O-C6-NH2, CAS 1957235-98-1) and cannot be assumed to yield equivalent linker flexibility or degradation efficiency in final PROTAC constructs without empirical validation . The procurement decision must therefore account for these quantifiable differences in solubility, linker chemistry, and reactive handle accessibility.

Quantitative Differentiation Evidence for Thalidomide-NH-C6-NH2 TFA: Head-to-Head Solubility and Linker Chemistry Comparisons


TFA Salt Form Delivers Enhanced Aqueous Solubility Relative to Free Base

The TFA salt form of Thalidomide-NH-C6-NH2 provides improved water solubility compared to the free base, a critical parameter for achieving reliable solution-phase conjugation reactions. While the free base (Thalidomide-NH-C6-NH2) and TFA salt exhibit comparable biological activity at equivalent molar concentrations, the salt form's enhanced aqueous solubility facilitates more consistent handling and reaction outcomes .

PROTAC synthesis solubility optimization conjugation chemistry

DMSO Solubility: Quantified Concentration Capacity for Stock Solution Preparation

Thalidomide-NH-C6-NH2 TFA exhibits high solubility in DMSO, with a reported solubility of approximately 100 mg/mL (~205.58 mM), enabling preparation of concentrated stock solutions for downstream synthetic applications . This quantitative solubility data provides a practical benchmark for experimental planning and compares favorably to compounds with lower DMSO solubility that require alternative solvent systems or heating steps.

DMSO solubility stock solution PROTAC building block

NH-Linker Connectivity: Distinct Physicochemical Properties Versus O-Linked Analog

Thalidomide-NH-C6-NH2 TFA features an NH-linked C6 alkyl chain connecting the thalidomide core to the terminal amine. This NH connectivity confers distinct physicochemical properties compared to the O-linked analog Thalidomide-O-C6-NH2 (CAS 1957235-98-1), including higher hydrogen bond donor count (4 vs. 2), increased topological polar surface area (tPSA: 122 Ų vs. estimated lower value for O-analog), and higher LogP (1.4 vs. 0.8), which influence linker flexibility and cellular permeability in final PROTAC constructs .

linker chemistry PROTAC design physicochemical properties

Storage Stability: Defined Shelf-Life Parameters for Procurement Planning

Thalidomide-NH-C6-NH2 TFA has defined storage stability parameters: powder form stable at -20°C for 3 years, 4°C for 2 years; in DMSO solvent stable at -80°C for 6 months, -20°C for 1 month . These quantified stability windows enable informed procurement decisions regarding bulk ordering versus just-in-time acquisition, and guide proper laboratory storage practices to maintain compound integrity.

storage stability shelf life procurement logistics

Reactive Handle Accessibility: Terminal Primary Amine for Versatile Conjugation Chemistry

The terminal primary amine of Thalidomide-NH-C6-NH2 TFA serves as a nucleophilic reactive handle for conjugation to carboxyl-containing target-protein ligands via amide bond formation, or to other electrophilic warheads . This reactive functionality is deprotected and immediately available for coupling, in contrast to Boc-protected analogs (e.g., Thalidomide-NH-C6-NH-Boc, CAS 2093536-13-9) which require an additional deprotection step prior to use .

amine conjugation PROTAC synthesis bifunctional linker

Optimal Application Scenarios for Thalidomide-NH-C6-NH2 TFA in PROTAC and Targeted Protein Degradation Research


PROTAC Synthesis Requiring High-Concentration DMSO Stock Solutions

When PROTAC synthesis protocols require concentrated stock solutions for efficient conjugation, Thalidomide-NH-C6-NH2 TFA is the preferred choice due to its quantified DMSO solubility of ~100 mg/mL (~205.58 mM) . This high solubility enables preparation of concentrated reaction mixtures without exceeding solvent volume constraints, reducing the need for solvent exchange or evaporation steps during PROTAC assembly.

Workflows Where Direct Amine Conjugation Without Deprotection Is Required

For laboratories seeking to minimize synthetic steps and maximize yield, Thalidomide-NH-C6-NH2 TFA offers a free primary amine ready for immediate coupling to carboxyl-containing target ligands . This eliminates the TFA or HCl deprotection step required for Boc-protected analogs, reducing total synthesis time and avoiding potential side reactions associated with acidic deprotection conditions .

Aqueous Conjugation Conditions Requiring Enhanced Solubility

In aqueous or mixed aqueous-organic conjugation reactions, the TFA salt form provides enhanced water solubility compared to the free base, reducing the risk of compound precipitation that can lower coupling efficiency and complicate purification . This solubility advantage is particularly relevant for bioconjugation strategies involving hydrophilic target ligands or peptide-based warheads.

Long-Term Research Programs Requiring Bulk Procurement with Validated Stability

For multi-year PROTAC development programs, the defined storage stability parameters of Thalidomide-NH-C6-NH2 TFA (powder: 3 years at -20°C; DMSO solutions: 6 months at -80°C) provide procurement confidence . Laboratories can justify bulk purchasing to secure batch-to-batch consistency while relying on validated shelf-life data to prevent material degradation during extended storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-C6-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.